Methyl dibenzyl-L-serinate
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Overview
Description
Methyl dibenzyl-L-serinate is an organic compound that features a dibenzylamino group attached to a hydroxypropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl dibenzyl-L-serinate typically involves the reaction of dibenzylamine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the dibenzylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 2-(dibenzylamino)-3-oxopropanoate.
Reduction: Formation of methyl 2-(dibenzylamino)-3-hydroxypropanoate or methyl 2-(dibenzylamino)-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl dibenzyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl dibenzyl-L-serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of signal transduction or alteration of metabolic processes.
Comparison with Similar Compounds
- Methyl 2-(dimethylamino)-3-hydroxypropanoate
- Methyl 2-(diethylamino)-3-hydroxypropanoate
- Methyl 2-(diphenylamino)-3-hydroxypropanoate
Comparison: Methyl dibenzyl-L-serinate is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are advantageous. In contrast, compounds with smaller substituents, such as dimethylamino or diethylamino groups, may exhibit different reactivity and interaction profiles.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl 2-(dibenzylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
InChI Key |
VAAGDABRDJFHHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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